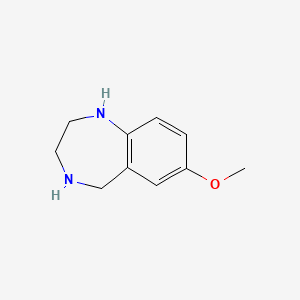
7-methoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Cat. No. B8511052
M. Wt: 178.23 g/mol
InChI Key: WANSXCMSOLTXTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07129237B2
Procedure details


To a solution of 7-methoxy-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione (3.1 g, 15 mmol) in THF (26 mL), was added lithium aluminum hydride (1M solution in THF, 68 mL, 68 mmol) by dropwise addition over 20 minutes. The reaction was heated to 74° C. and held for 24 hours. After 24 hours, the reaction was quenched with water, 15% NaOH and another portion of water. The reaction mixture was then diluted with ethyl acetate and sodium sulfate was added. The reaction mixture was then stirred for 1 hour, after which it was filtered through a bed of celite, with subsequent washing of the bed with ethyl acetate. The solvent was removed from the filtrate to give the crude desired product. Further purification (1% ammonia in 2M solution of ethanol/ethyl acetate, then 3%, then 5%) yielded 1.9 g of the desired product as orange crystals (71%).
Name
7-methoxy-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Quantity
3.1 g
Type
reactant
Reaction Step One



Name
Yield
71%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[NH:12][C:11](=O)[CH2:10][NH:9][C:8](=O)[C:7]=2[CH:15]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[NH:12][CH2:11][CH2:10][NH:9][CH2:8][C:7]=2[CH:15]=1 |f:1.2.3.4.5.6|
|
Inputs


Step One
|
Name
|
7-methoxy-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
|
|
Quantity
|
3.1 g
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=CC2=C(C(NCC(N2)=O)=O)C1
|
|
Name
|
|
|
Quantity
|
68 mL
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
|
Name
|
|
|
Quantity
|
26 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
74 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was then stirred for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
by dropwise addition over 20 minutes
|
|
Duration
|
20 min
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After 24 hours
|
|
Duration
|
24 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction was quenched with water, 15% NaOH
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The reaction mixture was then diluted with ethyl acetate and sodium sulfate
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
after which it was filtered through a bed of celite
|
WASH
|
Type
|
WASH
|
|
Details
|
with subsequent washing of the bed with ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed from the filtrate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give the crude desired product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Further purification (1% ammonia in 2M solution of ethanol/ethyl acetate
|
Outcomes


Product
Details
Reaction Time |
24 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=1C=CC2=C(CNCCN2)C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.9 g | |
| YIELD: PERCENTYIELD | 71% | |
| YIELD: CALCULATEDPERCENTYIELD | 71.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
